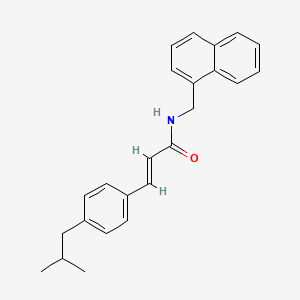

3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide

Description

3-(4-Isobutylphenyl)-N-(1-naphthylmethyl)acrylamide is a synthetic acrylamide derivative characterized by a phenyl ring substituted with an isobutyl group at the para position and a naphthylmethylamine moiety attached via an acrylamide linker.

Properties

IUPAC Name |

(E)-3-[4-(2-methylpropyl)phenyl]-N-(naphthalen-1-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO/c1-18(2)16-20-12-10-19(11-13-20)14-15-24(26)25-17-22-8-5-7-21-6-3-4-9-23(21)22/h3-15,18H,16-17H2,1-2H3,(H,25,26)/b15-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLXRRNPJDDDRV-CCEZHUSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide typically involves the following steps:

Preparation of 4-isobutylphenylamine: This can be achieved through the reduction of 4-isobutylphenyl nitro compound using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon.

Preparation of 1-naphthylmethylamine: This can be synthesized by the reduction of 1-naphthylmethyl nitro compound using similar reduction conditions.

Formation of the acrylamide: The final step involves the reaction of 4-isobutylphenylamine and 1-naphthylmethylamine with acryloyl chloride in the presence of a base such as triethylamine to form 3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the phenyl and naphthyl groups.

Reduction: Reduced forms of the acrylamide group.

Substitution: Substituted acrylamide derivatives.

Scientific Research Applications

3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of inflammatory mediators or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The isobutylphenyl group in the target compound distinguishes it from other acrylamides. For example:

- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) : Features a chlorophenyl group and a triazole-linked naphthyloxy moiety, enhancing hydrophobicity and π-π stacking interactions .

- (E)-N-(4-Methylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide : Contains a methylbenzyl group and a methoxy-hydroxyphenyl substituent, which improves solubility and antioxidant activity .

Table 1: Substituent Effects on Physicochemical Properties

*LogP values estimated using fragment-based methods.

Biological Activity

3-(4-Isobutylphenyl)-N-(1-naphthylmethyl)acrylamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the presence of an isobutylphenyl group and a naphthylmethyl moiety attached to an acrylamide backbone. This unique structure may contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of acrylamide derivatives, including 3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide. The following table summarizes key findings related to its antitumor activity:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 | 4.17 | Induction of apoptosis, cell cycle arrest |

| Study 2 | H1975 | 0.052 | Inhibition of EGFR L858R/T790M kinase |

| Study 3 | MCF-7 | TBD | TBD |

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency.

The biological activity of 3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide can be attributed to several mechanisms:

- EGFR Inhibition: The compound has shown significant inhibitory activity against mutated forms of the epidermal growth factor receptor (EGFR), which is commonly implicated in various cancers. In vitro studies demonstrated an IC50 value of 1.7 nM against the EGFR L858R/T790M variant, indicating a strong selectivity compared to wild-type EGFR .

- Induction of Apoptosis: Various assays, including acridine orange/ethidium bromide staining and cell apoptosis assays, revealed that the compound induces apoptosis in cancer cell lines. This effect is likely mediated through the activation of pro-apoptotic pathways and cell cycle arrest at the G0/G1 phase .

- Inhibition of Cell Migration: Wound-healing assays indicated that the compound significantly inhibits the migration of cancer cells, which is crucial for metastasis .

Case Study 1: Antitumor Effects in Lung Cancer

In a study focusing on lung cancer cell lines (A549 and H1975), treatment with 3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide resulted in significant reductions in cell viability, with IC50 values comparable to established treatments like osimertinib . These findings suggest that this compound could serve as a promising candidate for further development in lung cancer therapies.

Case Study 2: Breast Cancer Efficacy

Another investigation explored the effects of this compound on breast cancer cell lines (MCF-7). While specific IC50 values are still under investigation, preliminary results indicate that it may inhibit proliferation and induce apoptosis, warranting further research into its mechanisms and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.